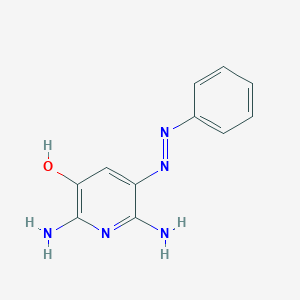

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

Overview

Description

Synthesis Analysis

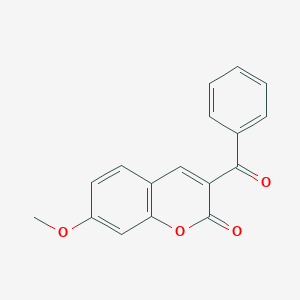

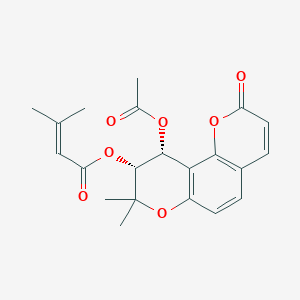

The synthesis of compounds related to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine often involves multicomponent reactions and specific conditions to achieve desired yields and structural configurations. For example, Ryzhkova et al. (2023) described the synthesis of a chromeno[2,3-b]pyridine derivative through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, demonstrating the complexity and specificity required in synthesizing such compounds (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-phenylazo-5-nitro-6-methyl-pyridine, has been elucidated using techniques like X-ray crystallography, which provides detailed information about molecular conformation and intermolecular interactions. Michalski et al. (2005) reported the crystal structure, highlighting the planar deflection of pyridine and phenyl rings and the stabilization of the crystal structure through non-classical hydrogen interactions (Michalski et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine derivatives are intricate, often involving multiple steps and specific reagents to introduce or modify functional groups. For instance, the synthesis and structural analysis of related compounds have been carried out to understand the reactivity and potential chemical transformations of these molecules. Studies like those conducted by Ganapathy et al. (2015) on pyrazolo[3,4-b]pyridine derivatives help elucidate the reaction mechanisms and chemical properties of these compounds (Ganapathy et al., 2015).

Physical Properties Analysis

The physical properties of compounds similar to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, such as solubility, thermal stability, and crystal packing, are crucial for their practical applications. Investigations into the synthesis and properties of novel polyimides derived from related compounds provide valuable data on their solubility, thermal behavior, and amorphous nature, as seen in the work of Zhang et al. (2005) (Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and related compounds are influenced by their molecular structure and functional groups. Theoretical and experimental investigations, such as those by Bahgat et al. (2009), provide insights into the structure, dynamics, and chemical behavior of these compounds, helping to predict their reactions and stability under various conditions (Bahgat et al., 2009).

Scientific Research Applications

Synthesis of Metal Complexes : A new compound, 2,6-diamino-3-[(2-carboxymethyl) phenylazo]-pyridine, has been utilized in the synthesis of cobalt(II) and copper(I) complexes. These complexes exhibit unique properties such as antiferromagnetic interactions and photoluminescence, making them of interest in materials science (Tan, Xie, Chen, & Zhan, 2010).

Treatment of Alzheimer's Disease : A derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, shows promise as a potential treatment for Alzheimer's disease by inhibiting relevant protein kinases (Chioua et al., 2009).

Neurotropic Activity : Synthesized diamino derivatives of pyrano[3,4-c]pyridines possess neurotropic properties. They are effective in preventing clonic seizures and convulsions induced by corazole, although they may have a sedative effect (Paronikyan et al., 2016).

Fluorescence Modulation : Phenylazopyridines can be used for light-triggered fluorescence modulation of zinc-porphyrins. This allows for reversible changes in fluorescence intensity, relevant in photochemistry (Otsuki & Narutaki, 2004).

Pharmaceutical Analysis : A TLC densitometric method using phenazopyridine hydrochloride has been developed for estimating the binary mixture in tablet dosage forms. This combination provides analgesic relief and antibacterial effects, particularly for urinary tract infections (El-Abasawy et al., 2018).

Dye Industry : Heterocyclic disazo dyes containing pyrazole and phenylpyrazole have been synthesized and characterized. These dyes show potential for use in the dye industry due to their unique properties (Demirçalı, 2021).

Medicinal Applications : A newly synthesized chromeno[2,3-b]pyridine derivative demonstrates promising properties for potential use in various industrial, biological, and medicinal applications (Ryzhkova et al., 2023).

Corrosion Inhibition : Chromenopyridin derivatives have been identified as environmentally friendly corrosion inhibitors for N80 steel in 15% HCl, showcasing significant inhibition efficiencies (Ansari, Quraishi, & Singh, 2017).

Hydrogen Production : A dinuclear CoII-CoII complex, synthesized using a derivative of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, can catalyze hydrogen evolution from acetic acid and water. This has potential applications in hydrogen production from renewable sources (Fu et al., 2015).

Mechanism of Action

Biochemical Pathways

It is known that this compound is a metabolite of phenazopyridine , which is used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations . .

Pharmacokinetics

As a metabolite of phenazopyridine , it is likely that it shares some pharmacokinetic properties with its parent compound.

properties

IUPAC Name |

2,6-diamino-5-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZFKYOQZLANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006694 | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

CAS RN |

86271-56-9 | |

| Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

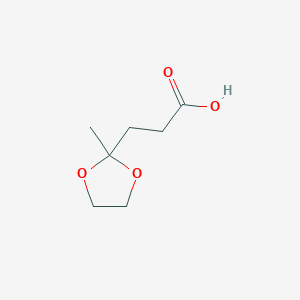

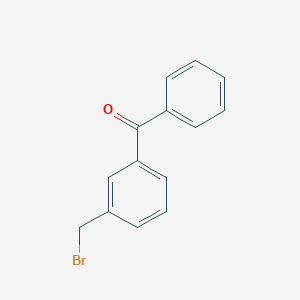

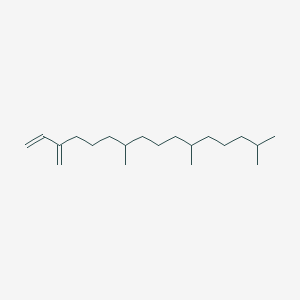

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

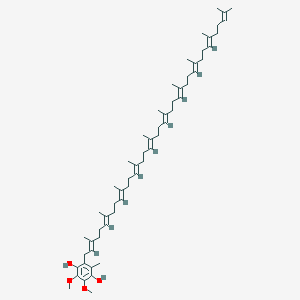

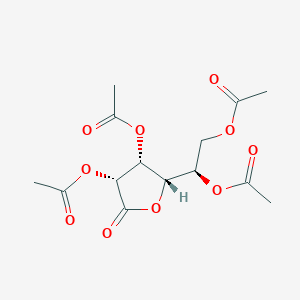

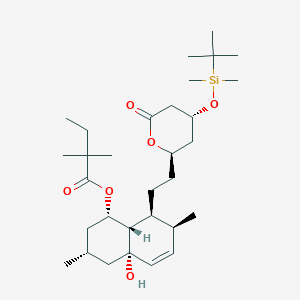

Feasible Synthetic Routes

Q & A

Q1: What are the key metabolic differences in Phenazopyridine between rats and humans?

A1: Research indicates significant species variation in PAP metabolism between rats and humans []. While 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine (5-OHPAP) is the major urinary metabolite in humans, rats primarily excrete N-acetyl-4-aminophenol (NAPA) []. This difference is likely due to the higher concentration of gastrointestinal bacteria in rats, which contribute significantly to the azo bond cleavage of PAP [].

Q2: Could you elaborate on the role of the liver in the metabolism of Phenazopyridine?

A2: While gastrointestinal bacteria are implicated in the azo bond reduction of PAP, the liver represents another potential site for this metabolic process []. Studies using isolated rat hepatocytes provide insights into the hepatic metabolism of PAP [], highlighting the complexity of its metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)